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Compound of Interest

Compound Name: Metaxalone-d3

Cat. No.: B12309658 Get Quote

This guide provides a comprehensive comparison of Metaxalone formulations, with a focus on

the methodologies and data from bioequivalence studies. It is intended for researchers,

scientists, and professionals in the field of drug development who are involved in the

assessment of generic drug bioequivalence. This document outlines the experimental

protocols, presents comparative pharmacokinetic data, and visualizes the workflow of a typical

bioequivalence study.

Comparative Pharmacokinetic Data
The bioequivalence of different Metaxalone formulations is primarily determined by comparing

their key pharmacokinetic parameters. The following tables summarize data from a

bioequivalence study comparing a newly developed generic 800 mg Metaxalone tablet (Test

Product) to the innovator product (Reference Product) under fed conditions, as well as

pharmacokinetic data for the reference drug, Skelaxin®, at different doses and conditions.

Table 1: Comparison of a Test vs. Reference 800 mg Metaxalone Formulation (Fed Conditions)
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Pharmacokinetic
Parameter

Test Product (Mean) Reference Product (Mean)

Cmax (ng/mL) 1811.60 3137.32

AUCt (ngh/mL) 15732.91 22265.87

AUCinf (ngh/mL) 15279.42 27098.12

Tmax (h) 9.61 7.52

t1/2 (h) 5.49 3.92

Cmax: Maximum plasma concentration; AUCt: Area under the plasma concentration-time curve

from time zero to the last measurable concentration; AUCinf: Area under the plasma

concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma

concentration; t1/2: Elimination half-life.

Table 2: Pharmacokinetic Parameters of Skelaxin® (Metaxalone) Under Fasting Conditions[2]

Dose
Cmax (ng/mL)
(Mean (%CV))

Tmax (h)
(Mean (%CV))

AUC∞
(ng·h/mL)
(Mean (%CV))

t½ (h) (Mean
(%CV))

400 mg 983 (53) 3.3 (35) 7479 (51) 9.0 (53)

800 mg 1816 (43) 3.0 (39) 15044 (46) 8.0 (58)

%CV: Coefficient of Variation

Table 3: Effect of a High-Fat Meal on the Pharmacokinetics of an 800 mg Metaxalone Dose[3]

Condition
Cmax (%
Increase)

AUC (%
Increase)

Tmax (h) (Fed
vs. Fasted)

t½ (h) (Fed vs.
Fasted)

Fed 193.6% 142.2% - 146.4% 4.9 vs. 3.0 4.2 vs. 8.0
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A robust bioequivalence study for Metaxalone formulations involves a well-defined clinical

protocol and a validated bioanalytical method for the accurate quantification of the drug in

plasma samples.

Bioequivalence Study Design
Based on regulatory guidelines and published studies, a typical bioequivalence study for an

800 mg Metaxalone tablet is designed as follows[1][4]:

Study Design: A single-dose, two-treatment, two-period crossover study is recommended.

This design allows each subject to serve as their own control, minimizing inter-subject

variability[1].

Study Conditions: To assess the full performance of the formulations, separate studies under

both fasting and fed conditions are required by the FDA[4][5].

Subjects: The study population typically consists of healthy male and non-pregnant, non-

lactating female volunteers[4].

Procedure: In each period, subjects receive a single 800 mg dose of either the test or the

reference Metaxalone formulation. A washout period of at least 7 days separates the two

treatment periods to ensure complete elimination of the drug from the body before the next

administration[1].

Sample Collection: Blood samples are collected at predetermined time points before and

after drug administration to characterize the plasma concentration-time profile of

Metaxalone[1].

Bioequivalence Assessment: The key pharmacokinetic parameters (Cmax, AUCt, and

AUCinf) are calculated from the plasma concentration data. For two products to be

considered bioequivalent, the 90% confidence interval for the ratio of the geometric least

squares means of these parameters for the test and reference products should fall within the

range of 80% to 125%[5].

Bioanalytical Method: LC-MS/MS using Metaxalone-d3
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The quantification of Metaxalone in plasma samples requires a highly sensitive and specific

analytical method. A validated high-throughput liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method using a stable isotope-labeled internal standard, such as

Metaxalone-d3, is the preferred approach.

Sample Preparation: Solid Phase Extraction (SPE)

An aliquot of 200 μL of human plasma is used for the extraction.

Metaxalone-d3 is added as the internal standard.

The plasma sample undergoes solid-phase extraction to isolate the analyte and internal

standard from endogenous plasma components.

Chromatographic and Mass Spectrometric Conditions

Chromatographic Separation:

Column: Ascentis Express C18 (50 mm × 4.6 mm i.d., 2.7 μm particle size)

Mobile Phase: A mixture of 10mM ammonium acetate buffer (pH 4.5), methanol, and

acetonitrile (20:50:30, v/v/v).

Flow Rate: Isocratic flow at 0.7 mL/min.

Mass Spectrometric Detection:

Instrument: Triple quadrupole tandem mass spectrometer.

Ionization: Electrospray ionization (ESI) in positive mode.

Detection: Multiple reaction monitoring (MRM) is used for quantification.

Mass Transition for Metaxalone: m/z 222.3 → 161.2

Mass Transition for Metaxalone-d3: m/z 225.3 → 163.3
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The bioanalytical method is rigorously validated to ensure its accuracy and reliability. Key

validation parameters include:

Linearity: The method demonstrates a linear response over a specified concentration range,

typically from 0.105 to 10.081 μg/mL.

Accuracy and Precision: The intra- and inter-day precision and relative error are typically

within acceptable limits (e.g., ≤6%).

Recovery: The extraction efficiency of the method is assessed, with mean recoveries

generally exceeding 78%.

Stability: The stability of Metaxalone is evaluated under various conditions, including in blood

and plasma, to ensure sample integrity during collection, processing, and storage.

Workflow and Pathway Visualizations
The following diagrams illustrate the key processes in a Metaxalone bioequivalence study.
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Caption: Workflow of a Metaxalone Bioequivalence Study.
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Caption: Bioanalytical Method for Metaxalone Quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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